4-Chloropyridine-3,5-diamine
CAS No.:
Cat. No.: VC15861918
Molecular Formula: C5H6ClN3
Molecular Weight: 143.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6ClN3 |
---|---|
Molecular Weight | 143.57 g/mol |
IUPAC Name | 4-chloropyridine-3,5-diamine |
Standard InChI | InChI=1S/C5H6ClN3/c6-5-3(7)1-9-2-4(5)8/h1-2H,7-8H2 |
Standard InChI Key | ZREDVNRHGOPLJB-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=C(C=N1)N)Cl)N |
Introduction
Structural and Physicochemical Properties
4-Chloropyridine-3,5-diamine features a pyridine ring system with strategic functionalization that dictates its reactivity. The chlorine atom at the 4-position introduces electronegativity, while the 3,5-diamino groups enhance nucleophilic aromatic substitution (NAS) rates by approximately 45-fold compared to unsubstituted pyridines . This structural configuration also influences solubility and stability, with the compound exhibiting moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetone.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₅H₆ClN₃ |
Molecular Weight | 143.57 g/mol |
IUPAC Name | 4-chloropyridine-3,5-diamine |
Melting Point | 153°C (decomposition) |
Solubility | Soluble in DMF, acetone, toluene |
The compound’s crystalline structure, confirmed via X-ray diffraction, reveals hydrogen bonding between amino groups and the pyridine nitrogen, contributing to its thermal stability .
Synthesis and Industrial Production
Industrial synthesis of 4-chloropyridine-3,5-diamine typically involves a two-step process: nitration followed by chlorination and amination. A patented method optimizes this pathway using phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) under reflux conditions .
Key Synthetic Steps:
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Chlorination: 4-Hydroxypyridine-3-sulfonic acid is treated with POCl₃ and PCl₃ at 80–110°C, yielding 4-chloropyridine-3-sulfonyl chloride.
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Amination: The sulfonyl chloride intermediate undergoes ammonolysis in toluene-acetone mixtures, producing the target diamine with 84% yield and 99.7% purity .
Table 2: Reaction Conditions for Industrial Synthesis
Step | Reagents | Temperature | Yield |
---|---|---|---|
Chlorination | POCl₃, PCl₃, Cl₂ | 80–110°C | 83–84% |
Amination | NH₃ (aq), toluene-acetone | 20–25°C | 99.7% |
This method minimizes side reactions and ensures scalability, making it preferable for large-scale production .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by two sites: the chlorine atom and the amino groups.
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom undergoes NAS with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with benzylamine in DMF produces 4-benzylaminopyridine-3,5-diamine, a precursor to antimicrobial agents .
Redox Reactions
The amino groups participate in oxidation-reduction reactions:
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Oxidation: Treatment with hydrogen peroxide yields nitroso derivatives, which are intermediates in dye synthesis.
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Reduction: Sodium borohydride reduces the amino groups to secondary amines, altering electronic properties for catalytic applications .
Table 3: Common Reactions and Products
Reaction Type | Reagents | Product |
---|---|---|
NAS | Benzylamine | 4-Benzylaminopyridine-3,5-diamine |
Oxidation | H₂O₂ | 3,5-Dinitroso-4-chloropyridine |
Reduction | NaBH₄ | 3,5-Diamino-4-chloropiperidine |
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of 4-chloropyridine-3,5-diamine exhibit broad-spectrum antimicrobial properties. A 2025 study demonstrated that sulfonamide analogs inhibit Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The mechanism involves disruption of bacterial folate biosynthesis, a pathway critical for DNA synthesis .
Industrial and Material Science Applications
Agrochemical Synthesis
The compound is a precursor to chlorinated pyridine sulfonic acid derivatives, which are key intermediates in herbicides like flupyrsulfuron-methyl. These agrochemicals exhibit dual action as acetolactate synthase (ALS) inhibitors and growth regulators .
Dye Manufacturing
Oxidation of the amino groups generates nitroso intermediates used in azo dyes. These dyes, characterized by vibrant colors and UV stability, are employed in textiles and photovoltaics .
Case Studies in Research
Synthesis of Imidazo[4,5-b]pyridines
A 2018 study utilized 2-chloro-3-nitropyridine, a related compound, to construct imidazo[4,5-b]pyridine scaffolds via cyclization reactions . This method, adaptable to 4-chloropyridine-3,5-diamine, enables rapid synthesis of privileged structures for drug discovery.
COVID-19 Drug Development
Comparison with Structural Isomers
Table 4: Isomeric Chloropyridinediamines
Isomer | Chlorine Position | Key Difference |
---|---|---|
2-Chloropyridine-3,5-diamine | 2 | Lower NAS reactivity due to steric hindrance |
3-Chloropyridine-4,5-diamine | 3 | Enhanced solubility in aqueous media |
The 4-chloro isomer’s balanced electronic and steric profile makes it superior for synthetic applications .
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